5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted alkene, and a tetrahydropyrimidine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the amino and chloro groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or research.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific structural features and functional groups, which may confer unique reactivity and biological activity. Its tetrahydropyrimidine-dione core and the presence of both amino and chloro groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10ClN3O2 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
5-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2-9)3-12-4-6(10)7(13)11-8(12)14/h2,4H,3,10H2,1H3,(H,11,13,14)/b5-2+ |
InChI Key |
SAXFMZUMECQMFM-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C(=O)NC1=O)N |
Canonical SMILES |
CC(=CCl)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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